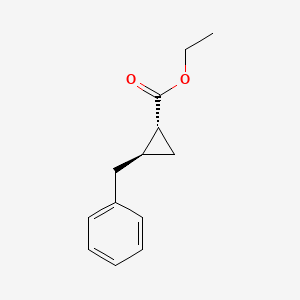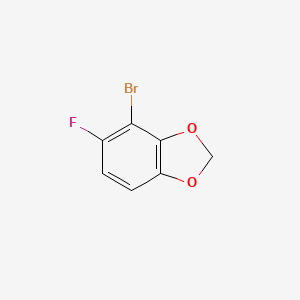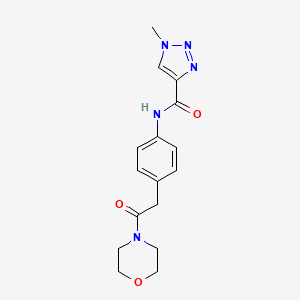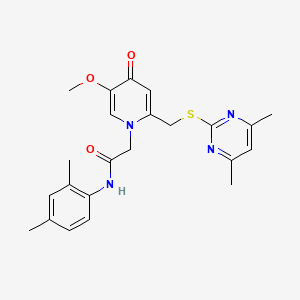
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate involves the reductive coupling of amine . Another compound, 4-[4–chloro-3- (trifluoromethyl)phenyl]-4-piperidinol, was synthesized via nucleophilic substitution with a variety of alkylating agents . Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example,4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Scientific Research Applications
Synthesis and Incorporation in Peptide Synthesis
Research has explored the synthesis and incorporation of sulfur-containing aromatic amino acids, including derivatives of phenylalanine. These derivatives are used in peptide synthesis, contributing to the study of structure-activity relationships in bioassays (Escher, Bernier, & Parent, 1983).
Amino Acid Sulfonamides Synthesis
Studies have been conducted on the creation of new amino acid derivatives. For instance, the interaction of sulfonyl chloride with phenylalanine in basic aqueous solution has been investigated, leading to complex products useful in further chemical research (Riabchenko et al., 2020).
Photoactivatable Analogues in Biochemistry
Research has also focused on developing photoactivatable analogues of phenylalanine for biochemical applications. These analogues can be used to study protein synthesis and molecular interactions in biological systems (Baldini et al., 1988).
Cytotoxicity Assessment
The cytotoxicity of compounds derived from phenylalanine, including those incorporating a sulfonylphenyl fragment, has been assessed. This research is crucial for understanding the potential therapeutic applications and safety of these compounds (Apostol, 2021).
Stereochemical Studies
Studies have also been conducted on the stereochemical transformations of L-phenylalanine to other optically active compounds. Such research is vital for understanding the mechanisms of chemical reactions and their applications in synthesizing new compounds (Juang & Yamada, 1984).
Enantioselective Synthesis
Enantioselective synthesis of protected phenylalanine derivatives has been a significant focus, highlighting the importance of creating specific molecular configurations for various applications, including inhibition studies (Hill, Ahmed, Bates, & Taylor, 2006).
Infrared Spectroscopy and Electronic Structure
Infrared spectroscopy combined with electronic structure calculations has been used to study the clusters of protonated methylamine with phenylalanine derivatives. Such studies are crucial for understanding the molecular interactions and properties of these compounds (Kleisath et al., 2015).
Synthesis of Protected Phenylalanine for Peptide Synthesis
The synthesis of protected forms of phenylalanine derivatives for peptide synthesis has also been a key research area. This synthesis is essential for creating peptides with specific properties for various biochemical applications (Liu, Dockendorff, & Taylor, 2001).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This interaction could potentially lead to changes in pain perception.
Biochemical Pathways
The related compound’s interaction with the cgrp receptor suggests that it may influence pain signaling pathways .
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that this compound may also have potential applications in pain management .
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLDKPFAYXUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)

![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)
![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)


![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)
![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)



![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)
![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)
